molecular formula C6H4FN3O B15241557 6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B15241557
M. Wt: 153.11 g/mol
InChI Key: RLSQZGFAACNGSW-UHFFFAOYSA-N
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Description

6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of a fluorine atom at the 6th position and a fused imidazo-pyridine ring system. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable fluorinated reagent under acidic or basic conditions to form the imidazo-pyridine core. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo-pyridine N-oxides, while reduction can produce the corresponding amines or alcohols .

Scientific Research Applications

6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it might act on neurotransmitter receptors in the brain or inhibit the replication of viral RNA .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydro-1-(4-piperidinyl)-2H-imidazo[4,5-b]pyridin-2-one
  • 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2-one

Uniqueness

6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C6H4FN3O

Molecular Weight

153.11 g/mol

IUPAC Name

6-fluoro-1,3-dihydroimidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C6H4FN3O/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11)

InChI Key

RLSQZGFAACNGSW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC(=O)N2)F

Origin of Product

United States

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